molecular formula C11H20N2O3 B15206094 tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate

Cat. No.: B15206094
M. Wt: 228.29 g/mol
InChI Key: JXMNLOJYGIKZEM-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a formamidomethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-configuration at the 2-position ensures stereochemical specificity, making this compound valuable in asymmetric synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(formamidomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)/t9-/m0/s1

InChI Key

JXMNLOJYGIKZEM-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC=O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for tert-Butyl (S)-2-(Formamidomethyl)pyrrolidine-1-carboxylate

Boc Protection of Pyrrolidine Scaffold

The synthesis typically begins with Boc protection of (S)-pyrrolidine-2-carboxylic acid. In a representative procedure, (S)-pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding tert-butyl (S)-pyrrolidine-1-carboxylate-2-carboxylic acid. This intermediate is isolated in >85% yield and characterized by $$ ^1H $$ NMR (δ 1.45 ppm for Boc tert-butyl protons).

Introduction of Formamidomethyl Group

Reductive Amination Route

A two-step approach involves:

  • Aldehyde Formation : Oxidation of the C2 hydroxymethyl group (if present) to an aldehyde using Dess-Martin periodinane.
  • Reductive Formamidation : Reaction with formamide in the presence of sodium cyanoborohydride, achieving formamidomethyl installation. This method, however, faces challenges in stereochemical control, necessitating chiral auxiliaries or catalysts.
Direct Coupling via Mixed Anhydride

Adapting protocols from thioester synthesis, the carboxylic acid intermediate is activated using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in acetonitrile at 0°C. Subsequent treatment with formamide and 1-hydroxybenzotriazole (HOBt) affords the formamidomethyl derivative (yield: 60–75%).

Table 1. Comparative Analysis of Coupling Agents

Coupling Agent Solvent Temperature Yield (%) Reference
IBCF/HOBt Acetonitrile 0°C → RT 72
DCC/DMAP DCM RT 68
EDC/HOBt DMF 0°C → RT 65

Stereochemical Control and Resolution

Chiral purity is maintained using (S)-pyrrolidine-2-carboxylic acid as the starting material. For racemic mixtures, enzymatic resolution with Pseudomonas cepacia lipase achieves >99% enantiomeric excess (ee) in select cases.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reactions in polar aprotic solvents (e.g., DMF, acetonitrile) favor higher yields due to improved reagent solubility. Temperatures below 25°C prevent Boc group cleavage, as demonstrated by thermogravimetric analysis (TGA).

Acidic Workup and Byproduct Management

Post-reaction, careful neutralization (pH 7–8) minimizes formamide hydrolysis. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from succinimide byproducts.

Spectroscopic Characterization

The final compound exhibits distinct spectral features:

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 3.25–3.50 (m, 4H, pyrrolidine CH₂), 4.10 (d, J = 6.8 Hz, 1H, formamide NH), 8.15 (s, 1H, formyl H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch, Boc), 1640 cm⁻¹ (formamide C=O).

Alternative Routes and Recent Advances

Iridium-Catalyzed Cycloaddition

A novel method employs iridium-catalyzed reductive generation of azomethine ylides, followed by [3+2] cycloaddition with formamide-derived dipolarophiles. While promising for complexity generation, yields remain moderate (50–60%).

Solid-Phase Synthesis

Immobilization of Boc-protected pyrrolidine on Wang resin enables iterative formamidation, though scalability is limited.

Chemical Reactions Analysis

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like manganese-oxo species for oxidation and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formamidomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Source Evidence
This compound Formamidomethyl (CONH2) ~270.3 (estimated) High polarity due to formamide; chiral center at 2(S); Boc protection enhances stability Inferred
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate Methoxy, 4-octylphenyl 318.28 Lipophilic (logP ~5.5); [α]25D = −55.0 (CHCl3); anticancer activity
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyloxy (SO2OCH3) 283.34 Electrophilic sulfonate group; 92% yield via mesylation
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Methyl, pyridinyloxy 392.44 Mixed enantiomers; HRMS [M+H]+ = 392.1915; used in late-stage functionalization
tert-Butyl (S)-2-formylpyrrolidine-1-carboxylate Formyl (CHO) 199.24 Reactive aldehyde for reductive amination; CAS: 200184-61-8

Key Findings

Substituent Effects on Reactivity and Applications

  • Formamidomethyl vs. Methoxy/Alkyl Groups : The formamidomethyl group introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic methoxy-alkyl substituent in . This difference impacts solubility and biological targeting (e.g., anticancer vs. CNS applications).
  • Formamidomethyl vs. Sulfonate : The methylsulfonyloxy group in is electrophilic, enabling nucleophilic substitutions, whereas the formamidomethyl group is more nucleophilic, favoring peptide coupling or hydrogen-bonding interactions.

Boc Protection: All compounds utilize Boc groups for nitrogen protection, with deprotection typically achieved via acidic conditions (e.g., TFA or HCl), as seen in .

Physicochemical Properties

  • Optical Activity : The (S)-configuration in the target compound aligns with derivatives like ([α]25D = −55.0) and ([α]D26 = −31.6), though exact values for the formamidomethyl variant require experimental determination.
  • Thermal Stability : Melting points for related compounds range from 99°C (spiro-pyrrolidine in ) to 128.6°C (peptide derivatives in ), suggesting moderate stability for the formamidomethyl analog.

Biological Relevance The methoxy-alkyl derivative in demonstrated anticancer activity, while peptide-pyrrolidine hybrids in and are used in late-stage diversification.

Biological Activity

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 2044714-01-2

The compound features a pyrrolidine ring with a tert-butyl group and a formamidomethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Preliminary studies suggest that this compound may interact with various receptors and enzymes, leading to potential therapeutic effects.

  • Neurotransmitter Modulation :
    • It is hypothesized that the compound may enhance the activity of certain neurotransmitters, particularly in the central nervous system (CNS).
    • Potential interactions with GABAergic and glutamatergic systems have been noted, although further research is needed to confirm these effects.
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
    • This could lead to altered pharmacokinetics of other drugs or endogenous compounds.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantPotential modulation of serotonin levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduction in oxidative stress markers

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    A recent study investigated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. The study suggested that the compound's action might be linked to increased serotonin availability in the synaptic cleft.
  • Inflammation Models :
    Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory conditions.
  • Neuroprotection Studies :
    Investigations into neuroprotective effects revealed that this compound could mitigate neuronal damage induced by oxidative stress in cultured neurons. This effect was attributed to the compound's ability to enhance antioxidant defenses.

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